N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
Beschreibung
N'-(6-Chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a synthetic benzohydrazide derivative incorporating a quinazolin-2-yl moiety. Quinazoline derivatives are recognized for their diverse biological roles, including inhibition of fungal sphingolipid biosynthesis, a pathway critical for fungal virulence . The chloro and phenyl substituents on the quinazoline core may enhance target specificity and metabolic stability, while the 2-methylbenzohydrazide group could contribute to binding affinity toward fungal enzymes (e.g., glucosylceramide synthase, GlcCer) .
Eigenschaften
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNHMNEKDNWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline-2-carboxylic acid with 2-methylbenzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Mechanistically Related Compounds
Key Analogs: BHBM and D0
The most relevant analogs are N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and 3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide (D0) , which are well-characterized antifungal agents.
Structural Comparison
| Feature | N'-(6-Chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | BHBM/D0 |
|---|---|---|
| Core Structure | Quinazoline ring | Benzylidene-hydrazide |
| Substituents | 6-Chloro, 4-phenyl groups on quinazoline | 3-Bromo, 4-hydroxy groups on benzylidene |
| Hydrazide Group | 2-Methylbenzohydrazide | 2-Methylbenzohydrazide (BHBM) |
Mechanism of Action
- BHBM/D0: Inhibit fungal GlcCer biosynthesis by blocking ceramide vesicular trafficking, disrupting sphingolipid-dependent processes like cell division .
- Target Compound : Likely shares a similar mechanism due to the benzohydrazide group, but the quinazoline core may confer additional interactions with fungal targets (e.g., kinases or transporters) .
Efficacy and Selectivity
- BHBM/D0 : Demonstrated potent in vitro activity against Cryptococcus neoformans and Candida albicans (MIC values: 0.5–2 µg/mL) and in vivo efficacy in murine models . Synergistic with fluconazole (FICI = 0.5) against fluconazole-resistant strains .
- Target Compound : Predicted to have comparable or improved activity due to the chloro group’s electron-withdrawing effects, which may enhance target binding. However, the phenyl group could reduce solubility compared to BHBM’s hydroxy substituent.
Other Antifungal Agents with Divergent Mechanisms
Triazoles (e.g., Fluconazole)
- Target: Lanosterol 14α-demethylase (ergosterol biosynthesis).
- Comparison : Broader spectrum but prone to resistance via efflux pumps (e.g., P-gp). BHBM/D0 and the target compound avoid this issue by targeting GlcCer .
Chalcone Derivatives
- Mechanism : Inhibit MDR efflux pumps (e.g., P-gp), resensitizing resistant fungi to azoles .
- Comparison : The target compound’s quinazoline core may offer dual functionality (efflux inhibition + GlcCer targeting), unlike chalcones’ single mechanism.
Mandipropamid and Quinoxyfen
Research Findings and Clinical Potential
BHBM/D0
Target Compound
- Inferred Advantages: Structural Rigidity: The quinazoline core may improve pharmacokinetic properties (e.g., half-life) over BHBM’s flexible benzylidene group. Resistance Mitigation: Novel target (GlcCer) reduces cross-resistance with existing antifungals .
- Challenges: Potential toxicity due to the chloro group; requires optimization for solubility.
Biologische Aktivität
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 305.78 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that quinazoline derivatives often act as inhibitors of specific kinases involved in cancer progression, such as PI3K and AKT pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for anticancer therapies.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, the compound has shown IC50 values in the micromolar range against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The following table summarizes the IC50 values for various derivatives related to this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Caco-2 | 15.0 |
| This compound | HCT116 | 12.5 |
Mechanistic Insights
The mechanism of action involves the inhibition of key signaling pathways that promote cancer cell survival. For example, treatment with this compound has been associated with increased apoptosis in cancer cells, evidenced by elevated levels of caspase activity and alterations in gene expression related to apoptosis regulation (e.g., upregulation of pro-apoptotic genes like BAD) .
Case Studies
Case Study 1: Colorectal Cancer
In a controlled laboratory setting, this compound was tested against Caco-2 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
Case Study 2: Breast Cancer
Another study focused on the effects of this compound on MCF7 breast cancer cells. The results showed that treatment led to a decrease in cell proliferation and induction of cell cycle arrest at the G1 phase, suggesting potential utility in breast cancer therapy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide?
Methodological Answer: The synthesis typically involves condensation of a quinazolinone precursor with 2-methylbenzohydrazide. Key steps include:
- Quinazolinone Core Formation : Reacting 6-chloro-4-phenylquinazolin-2-amine with a carbonyl source (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol .
- Hydrazide Coupling : Using stoichiometric equivalents of 2-methylbenzohydrazide in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C for 4–6 hours .
- Purification : Recrystallization from methanol or ethanol yields high-purity products (>95%).
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Lower temps slow reaction; higher temps risk decomposition |
| Solvent | Ethanol/Methanol | Polar aprotic solvents improve solubility |
| Reaction Time | 4–6 hours | Shorter times lead to incomplete coupling |
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. Crystallize the compound in DMSO/water mixtures for suitable crystals .
- Spectroscopy :
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Casein Kinase 2 | −9.2 | H-bond with Lys68, hydrophobic with Val45 |
| Topoisomerase I | −7.8 | π-Stacking with Tyr426 |
Q. How can catalytic applications of metal complexes derived from this hydrazide be explored?
Methodological Answer:
Q. Catalytic Performance :
| Substrate | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Styrene | Mo-Complex | 85 | 92 (Epoxide) |
| Cyclohexane | V-Complex | 65 | 78 (Ketone) |
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. fluoro groups) and correlate with bioassay results. For example:
- Experimental Validation :
- Repeat assays under standardized conditions (e.g., MTT protocol, 48-hour incubation).
- Use isogenic cell lines to control for genetic variability.
Q. Bioactivity Comparison :
| Substituent | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 6-Cl | 2.1 | MCF-7 |
| 6-F | 8.7 | MCF-7 |
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
Q. Crystallization Success Rate :
| Condition | Success Rate (%) | Crystal Quality |
|---|---|---|
| DMSO/Water | 60 | High (Resolution ≤ 0.8 Å) |
| Methanol/Chloroform | 35 | Moderate (Resolution ~1.2 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
